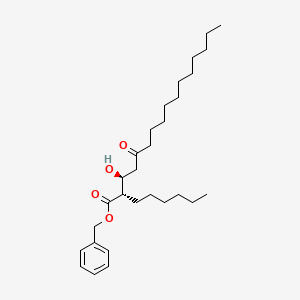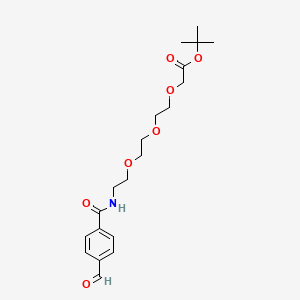![molecular formula C16H18N2O B11828197 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one](/img/structure/B11828197.png)
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one is a complex organic compound that belongs to the class of azirino-pyrrolo-pyridines. This compound is characterized by its unique fused ring structure, which includes an aziridine ring fused to a pyrrolo-pyridine system. The presence of the phenyl group and the ethanone moiety further adds to its structural complexity. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
The synthesis of 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a pyrrolo-pyridine core can undergo cyclization with an aziridine derivative under specific conditions to form the desired compound. Reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process.
Industrial production methods for such compounds often involve multi-step synthesis processes, where each step is optimized for yield and purity. The use of automated synthesis equipment and high-throughput screening can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions typically involve the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Applications De Recherche Scientifique
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in these interactions often include signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
1-((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)ethan-1-one can be compared with other similar compounds, such as:
2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound has a similar fused ring structure but lacks the aziridine ring.
Pyrrolo[2,1-f][1,2,4]triazine: This compound is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs.
1H-pyrazolo[3,4-b]pyridines: These compounds are known for their biomedical applications, including their use as fibroblast growth factor receptor inhibitors.
The uniqueness of this compound lies in its aziridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
1-[(1R,4S,7R)-4-phenyl-3,9-diazatricyclo[5.3.0.01,3]dec-5-en-9-yl]ethanone |
InChI |
InChI=1S/C16H18N2O/c1-12(19)17-9-14-7-8-15(13-5-3-2-4-6-13)18-11-16(14,18)10-17/h2-8,14-15H,9-11H2,1H3/t14-,15+,16+,18?/m1/s1 |
Clé InChI |
LVVVVYUKUIMHHB-PGQZYJQNSA-N |
SMILES isomérique |
CC(=O)N1C[C@H]2C=C[C@H](N3[C@@]2(C1)C3)C4=CC=CC=C4 |
SMILES canonique |
CC(=O)N1CC2C=CC(N3C2(C1)C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1S)-1-(5-bromopyridin-3-yl)ethyl]carbamate](/img/structure/B11828119.png)
![tert-butyl 4-[(2Z)-2-(hydroxyimino)-2-(4-methoxyphenyl)ethyl]piperazine-1-carboxylate](/img/structure/B11828124.png)
![Benzenepropanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-4-methoxy-3-(3-methoxypropoxy)-N-methyl-](/img/structure/B11828132.png)

![phenyl((3aR,6S,8aR)-6-phenyl-3a,6-dihydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridin-2(3H)-yl)methanone](/img/structure/B11828139.png)


![(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11828145.png)



![Tricyclo[3.3.1.13,7]decane-1-butanamide](/img/structure/B11828183.png)

![N-[(2R,3R,4R,5S,6R)-2,5-Dihydroxy-6-(hydroxymethyl)-4-(naphthalen-1-yloxy)oxan-3-YL]acetamide](/img/structure/B11828203.png)
